molecular formula C21H24N4O4 B2468282 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034591-77-8

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2468282
CAS No.: 2034591-77-8
M. Wt: 396.447
InChI Key: XZVFCBTVLPEKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone. It is supplied for use in non-human research and laboratory applications. The compound is defined by its unique structural framework, which incorporates both a 2,3-dihydro-1,4-benzodioxine moiety and a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine group, linked through a piperazine carboxamide chain . Researchers can identify the compound by its CAS Number, 2034591-77-8, and its molecular formula, C21H24N4O4, which corresponds to a molecular weight of approximately 396.44 g/mol . This substance is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c26-20(16-5-3-6-18-19(16)29-13-12-28-18)23-8-10-24(11-9-23)21(27)17-14-15-4-1-2-7-25(15)22-17/h3,5-6,14H,1-2,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVFCBTVLPEKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=C5C(=CC=C4)OCCO5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, including data tables and case studies.

Structural Overview

The compound consists of two main structural components:

  • Dihydrobenzo[b][1,4]dioxin moiety : Known for its various biological properties.
  • Tetrahydropyrazolo[1,5-a]pyridine derivative : A structure linked to various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. For instance, derivatives of the dihydrobenzo[b][1,4]dioxin structure have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Case Study:
A study focused on related compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism involved apoptosis induction through caspase activation pathways .

CompoundIC50 (µM)Cancer Cell Line
Compound A12.3MCF-7 (Breast)
Compound B8.5HeLa (Cervical)
Target CompoundTBDTBD

Neuroprotective Effects

The tetrahydropyrazolo[1,5-a]pyridine component is associated with neuroprotective effects. Research indicates that similar compounds can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.

Mechanism of Action:
Inhibition of MAO leads to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.

Antimicrobial Activity

Compounds with similar structures have been evaluated for their antimicrobial properties. The presence of the dioxin moiety may enhance the compound's ability to disrupt microbial cell membranes.

Research Findings:
A study reported that derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is essential for evaluating the therapeutic potential of this compound.

Absorption and Distribution

Studies suggest that compounds with similar structures are well absorbed and distributed in biological systems. The presence of polar functional groups enhances solubility in aqueous environments.

Toxicity Studies

Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity profiles, further studies are necessary to ascertain the safety of the target compound in vivo.

Comparison with Similar Compounds

Structural Analogues with Benzodioxin/Benzodioxol Moieties

Example 1: The compound “(S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone” () shares the benzodioxin and piperazine components but lacks the tetrahydropyrazolo-pyridine group. This simpler structure is marketed for pharmaceutical use, highlighting the role of piperazine in enhancing bioavailability and receptor binding .

Example 2: “5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)phenyl methanone” () replaces benzodioxin with benzodioxol and incorporates a pyrazoline ring. The benzodioxol group may increase metabolic stability compared to benzodioxin due to reduced ring strain, while the pyrazoline moiety could enhance anti-inflammatory or antimicrobial activity .

Table 1: Structural and Functional Comparison
Compound Core Structure Key Functional Groups Potential Bioactivity
Target Compound Benzodioxin + Piperazine + Pyrazolo-pyridine Ketone linker, fused heterocycles Hypothesized CNS modulation
Compound Benzodioxin + Piperazine Piperazine, methanone Pharmaceutical applications
Compound 4a Benzodioxol + Pyrazoline + Furan α,β-unsaturated ketone, dihydropyrazole Antimicrobial

Heterocyclic Variations in Pyrazolo-Pyridine Analogues

Example 3: “Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate” () contains an imidazo-pyridine scaffold. However, the nitro group in this compound may reduce metabolic stability .

Example 4: Pyranopyrazole derivatives () feature pyrano[2,3-c]pyrazole fused rings. The pyran ring enhances rigidity, which could improve target selectivity but reduce solubility compared to the target’s tetrahydropyrazolo-pyridine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.